CXD101 HCl vs. Domatinostat (4SC-202): Head-to-Head HDAC1 Potency Comparison
In direct comparison of reported biochemical IC50 values, CXD101 demonstrates significantly higher potency for HDAC1 compared to Domatinostat (4SC-202). CXD101 inhibits HDAC1 with an IC50 of 63 nM , whereas Domatinostat has a reported IC50 of 1200 nM (1.20 µM) for the same enzyme .
| Evidence Dimension | HDAC1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 63 nM |
| Comparator Or Baseline | Domatinostat (4SC-202): 1200 nM (1.20 µM) |
| Quantified Difference | CXD101 is approximately 19-fold more potent than Domatinostat against HDAC1 |
| Conditions | Biochemical enzyme inhibition assay (in vitro) |
Why This Matters
This 19-fold higher potency for HDAC1 may translate to a significantly lower required dose to achieve target engagement, which can be a key differentiator for in vivo studies and drug development programs.
